4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2S/c1-7-11(9-3-5-10(16)6-4-9)12-13(15)17-8(2)18-14(12)19-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCFGUVQVCQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-d]pyrimidine Core Formation
The Gewald reaction is widely employed to synthesize 2-aminothiophene-3-carboxylates, which serve as precursors for thienopyrimidines. For example, ethyl 2-aminothiophene-3-carboxylate is cyclized with acetamidine derivatives under basic conditions to form the pyrimidine ring. In one protocol, refluxing ethyl 2-aminothiophene-3-carboxylate with acetamidine hydrochloride in ethanol yields 4-hydroxy-2,6-dimethylthieno[2,3-d]pyrimidine.
Reaction Conditions :
Chlorination at Position 4
4-Hydroxy intermediates are converted to 4-chloro derivatives using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, treating 4-hydroxy-2,6-dimethylthieno[2,3-d]pyrimidine with POCl₃ and triethylamine at 110°C for 6 hours achieves quantitative chlorination.
Optimization Note :
-
Catalytic DMF (1–2 drops) accelerates chlorination by generating reactive Vilsmeier-Haack intermediates.
Method 2: Nucleophilic Aromatic Substitution
Direct Substitution of Chloro Intermediates
4-Chloro-5-iodo-2,6-dimethylthieno[2,3-d]pyrimidine undergoes nucleophilic substitution with 4-fluoroaniline in DMF using NaH as a base.
Procedure :
Limitations
-
Competing side reactions (e.g., multiple substitutions) require careful stoichiometry.
Method 3: One-Pot Multi-Component Synthesis
Gewald-Thiophene Formation and Cyclization
A modified Gewald reaction synthesizes the thienopyrimidine core in one pot:
-
Synthesize ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate from 4-fluorobenzaldehyde, ethyl cyanoacetate, and sulfur in morpholine.
-
Cyclize with dimethylacetamidine in POCl₃ to directly form this compound.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclocondensation + SMC | Gewald → Chlorination → Suzuki Coupling | 65–78% | High regioselectivity | Multi-step, costly catalysts |
| Nucleophilic Substitution | Direct substitution of iodo intermediate | 60–72% | Mild conditions | Limited to activated substrates |
| One-Pot Synthesis | Gewald + cyclization in POCl₃ | 50–60% | Streamlined process | Lower yield, harsh conditions |
Optimization and Scale-Up Considerations
Chlorination Efficiency
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions of 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Drug Development
The compound has shown potential in drug discovery due to its biological activity against various diseases:
- Anticancer Activity: Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For example, studies have suggested that compounds in this class may act as inhibitors of specific kinases involved in tumor growth .
- Antimicrobial Properties: The structural characteristics of this compound may provide it with antimicrobial effects, making it a candidate for developing new antibiotics or antivirals .
Chemical Reagents
In synthetic chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules:
- Building Block for Agrochemicals: Its unique reactivity allows it to be used in the synthesis of agrochemicals that require specific functional group modifications.
- Catalysts Development: The compound's properties can be harnessed to develop new catalysts for various chemical reactions .
Case Study 1: Anticancer Mechanism
A study published in Nature explored the mechanism by which thieno[2,3-d]pyrimidines exert their anticancer effects. It was found that these compounds can inhibit the activity of specific protein kinases involved in cancer cell signaling pathways. The study demonstrated that the introduction of fluorine at the para position significantly enhances the compound's potency against cancer cells .
Case Study 2: Antimicrobial Activity
In another investigation published in Pharmaceutical Research, researchers evaluated the antimicrobial properties of various thieno[2,3-d]pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Mechanism of Action
The mechanism by which 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Substituent Effects on Thienopyrimidine Derivatives
Key Observations:
Anticancer Activity: Compound 3d (chromeno-fused system) demonstrates potent anticancer activity, particularly against melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, with total cell death observed . Methyl substituents (e.g., 2-Me in 3d) may enhance lipophilicity, improving membrane permeability and target binding .
Substituent Position Sensitivity: Chloro and fluorophenyl groups at position 5 are common in kinase inhibitors (e.g., c-Met inhibitors ). The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs .
Antimicrobial Activity: Oxadiazole-substituted thienopyrimidines (e.g., compound in ) show moderate activity against Proteus vulgaris and Pseudomonas aeruginosa, suggesting that electron-withdrawing substituents enhance antimicrobial effects .
Biological Activity
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity against various diseases, particularly cancer and infectious diseases.
- Molecular Formula : C14H10ClFN2S
- Molecular Weight : 292.8 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization of substituted thiophenes with chloro and fluoro-substituted phenyl groups. Key reagents and conditions include:
- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
- Reducing Agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
- Substitution Reactions : Nucleophilic substitutions using alkyl halides and strong nucleophiles.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro assays demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent inhibitory effects.
- The compound's structure allows it to act as a Pim-1 kinase inhibitor, a target implicated in several cancers. Compounds derived from similar scaffolds have shown promising results in inhibiting Pim-1 with IC50 values ranging from 1.18 µM to 8.83 µM in various studies .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 | <10 |
| 7a | MCF7 | 1.18 |
| 7d | HCT116 | 1.38 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicated that it exhibits significant activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
Case Studies
- Pim Kinase Inhibition : A study focused on the development of pyridothienopyrimidinone derivatives demonstrated that modifications to the thieno[2,3-d]pyrimidine structure could enhance Pim-1 inhibitory activity significantly. The most active derivatives showed IC50 values comparable to established anticancer agents .
- Antiplasmodial Activity : Research into derivatives of thieno[2,3-b]pyridines indicated that certain modifications could lead to improved solubility and antiplasmodial activity against malaria parasites, highlighting the versatility of the thieno-pyrimidine scaffold in drug discovery .
Q & A
Basic Research Question
- Anticancer Activity : Tested against cell lines (e.g., MCF-7 breast cancer) using proliferation assays. Compound 3b (a structural analog) showed 4.44–32.33% growth inhibition, highlighting dose-dependent efficacy .
- CNS Penetration : Measured via unbound brain-to-plasma ratios (Kp,uu). Derivatives with ether linkers exhibited Kp > 1, indicating high CNS distribution .
How can metabolic instability of the dimethylthieno[2,3-d]pyrimidine core be addressed?
Advanced Research Question
Metabolite identification (MetID) studies in hepatic microsomes revealed species-specific degradation:
- Rat Models : Hydroxylation of the 5,6-dimethyl group dominates .
- Human Models : Thiophene sulfur oxidation is primary .
Mitigation Strategies : - Cyclizing the dimethyl moiety into five- or six-membered unsaturated rings retained potency but did not reduce clearance. Alternative cores (e.g., dihydroxyquinoline) are under investigation .
What structural modifications improve pharmacokinetic properties without compromising activity?
Advanced Research Question
- Linker Replacement : Replacing amide with ether linkers enhanced CNS penetration but increased hepatic clearance (CLhep = 20–68 mL/min/kg) .
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., 4-nitrophenyl) at position 6 improved metabolic stability in vitro .
- Core Rigidification : Conformationally restricted analogs (e.g., fused pyrano-triazines) showed acceptable safety profiles in xenograft models .
How can contradictions between in vitro potency and in vivo efficacy be resolved?
Advanced Research Question
Discrepancies often arise from high metabolic clearance or poor bioavailability. For example:
- In Vitro : Derivatives with CNS Kp > 1 showed potent M4 PAM activity (hM4 EC50 = 600 nM) .
- In Vivo : High hepatic clearance (CLhep = 68 mL/min/kg in rats) reduced efficacy. Solutions include prodrug strategies or co-administration with CYP inhibitors .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult professional disposal services .
How do substituent variations at positions 2 and 4 influence biological activity?
Advanced Research Question
- Position 2 : Chlorine or fluorophenyl groups enhance binding to targets like GnRH receptors. For example, 4-(3-chloro-4-fluorophenoxy) analogs showed 76% yield and antiproliferative activity .
- Position 4 : Methyl or morpholinyl groups improve solubility but may reduce metabolic stability. Piperazine substitutions increased logP, affecting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
